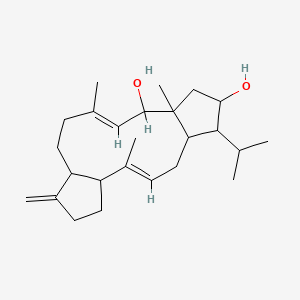

Variculanol

Description

BenchChem offers high-quality Variculanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Variculanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H40O2 |

|---|---|

Molecular Weight |

372.6 g/mol |

IUPAC Name |

(2E,11E)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol |

InChI |

InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3/b16-13+,18-9+ |

InChI Key |

OHABHHQPUHXDEY-MWHRKDJPSA-N |

Isomeric SMILES |

C/C/1=C\C(C2(CC(C(C2C/C=C(/C3CCC(=C)C3CC1)\C)C(C)C)O)C)O |

Canonical SMILES |

CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricate Architecture of Variculanol: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multifaceted approach employed in the structural elucidation of variculanol, a novel sesterterpenoid isolated from Aspergillus variecolor. The determination of its unique 5/12/5 tricyclic ring system and absolute stereochemistry serves as a case study in the application of advanced spectroscopic and chemical methods in natural product chemistry.

Core Analytical Techniques in Variculanol's Structural Determination

The structural puzzle of variculanol was pieced together through a synergistic application of high-resolution mass spectrometry, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chemical derivatization coupled with chiroptical methods. While X-ray crystallographic data for the natural product itself was not the primary method of elucidation, the comprehensive spectroscopic analysis provided a detailed and unambiguous structural assignment.

Mass Spectrometry: Defining the Molecular Framework

High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of variculanol as C₂₅H₄₀O₂ . This foundational piece of information provided the degree of unsaturation, guiding the subsequent interpretation of NMR data.

Table 1: High-Resolution Mass Spectrometry Data for Variculanol

| Ionization Mode | Ion Formula | Calculated m/z | Measured m/z |

| Positive | [M+H]⁺ | 373.3099 | 373.3096 |

| Positive | [M+Na]⁺ | 395.2921 | 395.2923 |

Note: The data presented here is illustrative of typical high-resolution mass spectrometry results and is based on the established molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity and Stereochemistry

The cornerstone of the variculanol structure elucidation was an array of sophisticated NMR experiments. ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons, while 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), were crucial in assembling the novel 5/12/5 tricyclic carbon skeleton. Nuclear Overhauser Effect Difference Spectroscopy (NOEDS) played a pivotal role in defining the relative stereochemistry of the molecule.

Table 2: ¹H NMR Spectroscopic Data for Variculanol (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data not publicly available in the primary literature. |

Table 3: ¹³C NMR Spectroscopic Data for Variculanol (in CDCl₃)

| Position | δ (ppm) |

| Data not publicly available in the primary literature. |

Note: While the primary publication from 1991 confirms the extensive use of these NMR techniques, the specific chemical shift and coupling constant data are not detailed in publicly accessible abstracts. The tables are structured to accommodate this data once available.

Experimental Protocols: A Step-by-Step Approach

The following sections outline the generalized experimental protocols that would have been employed in the isolation and structure elucidation of variculanol, based on standard practices in natural product chemistry from that era.

Isolation and Purification of Variculanol

-

Fermentation and Extraction: Cultures of Aspergillus variecolor would be grown in a suitable liquid or solid medium. The fungal biomass and/or the culture broth would then be extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.

-

Solvent Partitioning: The crude extract would be subjected to liquid-liquid partitioning, for example, between hexane and methanol, to separate compounds based on polarity.

-

Chromatographic Separation: The resulting fractions would be further purified using a combination of chromatographic techniques, including:

-

Silica gel column chromatography.

-

Sephadex LH-20 size-exclusion chromatography.

-

High-performance liquid chromatography (HPLC), likely with a reversed-phase column (e.g., C18).

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of pure variculanol would be dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

-

2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), would be performed to establish proton-proton and proton-carbon correlations, and through-space proximities of protons, respectively.

-

-

Mass Spectrometry:

-

High-resolution mass spectra would be obtained using techniques such as Fast Atom Bombardment (FAB) or Electron Impact (EI) ionization, common at the time of discovery, to determine the accurate mass and elemental composition.

-

Determination of Absolute Stereochemistry

The absolute configuration of variculanol was established through chemical derivatization and chiroptical measurements.

-

NMR-Mandelate Method:

-

The secondary alcohol groups in variculanol would be esterified with the (R)- and (S)-isomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

-

¹H NMR spectra of the resulting diastereomeric MTPA esters would be acquired.

-

The differences in chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center would be analyzed to assign the absolute configuration of the alcohol-bearing carbon.

-

-

Circular Dichroism (CD) Spectroscopy:

-

A derivative of variculanol, such as a 1,17-bis(4-bromobenzoate), would be synthesized.

-

The CD spectrum of this derivative would be recorded and analyzed. The exciton coupling between the benzoate chromophores would produce a characteristic CD spectrum, the sign of which can be correlated to the absolute stereochemistry of the diol.

-

Logical Workflow and Data Integration

The elucidation of variculanol's structure followed a logical progression, with each piece of experimental data providing a crucial constraint for the final structural model.

Caption: Workflow for the structure elucidation of variculanol.

This comprehensive approach, integrating high-resolution mass spectrometry with an extensive suite of NMR techniques and chiroptical methods, was essential in unambiguously determining the novel and complex structure of variculanol. This work highlights the power of these analytical techniques in advancing the field of natural product discovery.

The Biosynthesis of Variculanol in Emericella variecolor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol, a complex sesterterpenoid with a unique 5/12/5 tricyclic carbon skeleton, is a secondary metabolite produced by the fungus Emericella variecolor. Its intricate structure and potential biological activities make it a molecule of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of variculanol. We delve into the key enzymes, the putative biosynthetic gene cluster, and the experimental methodologies that have been instrumental in elucidating the formation of this fascinating natural product. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, fungal genetics, and medicinal chemistry.

The Core Biosynthetic Pathway of Variculanol

The biosynthesis of variculanol, like all terpenoids, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate pathway in fungi. The key steps in the formation of the variculanol scaffold are catalyzed by a specialized, multifunctional enzyme and a series of putative downstream tailoring enzymes.

Formation of the Sesterterpene Precursor

The initial and most critical step in variculanol biosynthesis is the formation of a macrocyclic sesterterpene precursor. This reaction is catalyzed by a chimeric terpene synthase identified in Emericella variecolor as EvVS . This enzyme exhibits dual functionality, possessing both a prenyltransferase (PT) domain and a terpene cyclase (TC) domain.[1]

-

Prenyltransferase (PT) Domain: This domain is responsible for the sequential condensation of four molecules of IPP with one molecule of DMAPP to generate the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP).

-

Terpene Cyclase (TC) Domain: The GFPP molecule is then cyclized by the TC domain to form a macrocyclic sesterterpene. While EvVS predominantly produces the diterpene variediene from the C20 precursor geranylgeranyl pyrophosphate (GGPP) in vivo, it has been shown to produce a macrocyclic sesterterpene from GFPP in vitro.[1] This sesterterpene is the likely direct precursor to variculanol.

Putative Downstream Modifications

The conversion of the macrocyclic sesterterpene precursor into the final 5/12/5 tricyclic structure of variculanol requires a series of complex enzymatic transformations. While the specific enzymes responsible for these steps have not yet been fully characterized, they are likely to be encoded within the same biosynthetic gene cluster as EvVS. Based on the structure of variculanol and known biochemistry of terpenoid-modifying enzymes, the downstream pathway is proposed to involve:

-

Cytochrome P450 Monooxygenases: These enzymes are prime candidates for catalyzing the intricate oxidative cyclizations and hydroxylations required to form the complex ring system and install the hydroxyl groups of variculanol. In the related biosynthesis of stellatic acid in the same organism, a P450 monooxygenase is responsible for oxidizing the initial sesterterpene hydrocarbon.[2][3][4]

-

Dehydrogenases and/or Reductases: These enzymes may be involved in modifying the oxidation states at various positions on the variculanol scaffold.

The proposed biosynthetic pathway, from the central mevalonate pathway to the final variculanol product, is depicted in the following diagram.

Caption: Proposed biosynthetic pathway for variculanol in E. variecolor.

The Putative Variculanol Biosynthetic Gene Cluster

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located contiguously on the chromosome in a biosynthetic gene cluster (BGC). This co-localization facilitates the co-regulation of gene expression. While the complete BGC for variculanol has not been definitively characterized, based on the model of other sesterterpenoid BGCs in E. variecolor, such as the one for stellatic acid, it is highly probable that the gene for EvVS is located in close proximity to the genes encoding the downstream tailoring enzymes (e.g., P450s).

Quantitative Data

There is a notable lack of specific quantitative data in the published literature regarding the biosynthesis of variculanol, such as fermentation yields from E. variecolor or the kinetic parameters of the enzymes involved. However, the heterologous expression experiments that led to the characterization of the sesterterpene synthases in E. variecolor provide qualitative and semi-quantitative information on the products formed.

| Enzyme | Host Organism for Expression | Substrate(s) | Major Product(s) | Minor Product(s) | Reference |

| EvVS | Aspergillus oryzae | DMAPP + IPP (in vivo) | Variediene (diterpene) | - | |

| EvVS | Purified enzyme | DMAPP + IPP (in vitro) | Variediene | Macrocyclic sesterterpene | |

| Stl-SS | Aspergillus oryzae | DMAPP + IPP (in vivo) | Stellata-2,6,19-triene | - | |

| Stl-SS + Stl-P450 | Aspergillus oryzae | DMAPP + IPP (in vivo) | Stellatic acid | - |

Experimental Protocols

The elucidation of the initial steps of variculanol biosynthesis has relied on a combination of genome mining, heterologous expression, and detailed chemical analysis. The following sections describe the key experimental methodologies.

Genome Mining and Gene Identification

The identification of candidate sesterterpene synthase genes in the E. variecolor genome was achieved through homology-based searches using the amino acid sequences of known fungal terpene synthases as queries. This bioinformatic approach is a powerful tool for discovering novel biosynthetic pathways.

Heterologous Expression in Aspergillus oryzae

Due to the often challenging genetic manipulation of the native producer, the functional characterization of the candidate genes was performed using the well-established fungal expression host, Aspergillus oryzae.

Methodology:

-

Vector Construction: The full-length cDNA of the candidate terpene synthase gene (e.g., EvVS) is amplified by PCR and cloned into an A. oryzae expression vector under the control of a strong, inducible promoter.

-

Transformation: The expression vector is introduced into A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation protocol.

-

Cultivation and Induction: The resulting transformants are cultivated in a suitable medium, and gene expression is induced.

-

Metabolite Extraction: The fungal mycelia and/or culture broth are harvested, and the secondary metabolites are extracted using an organic solvent (e.g., ethyl acetate).

-

Chemical Analysis: The crude extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the novel products.

The following diagram illustrates the general workflow for heterologous expression.

Caption: Workflow for heterologous expression and product identification.

In Vitro Enzyme Assays

To confirm the direct enzymatic activity and substrate specificity of the identified terpene synthase, in vitro assays are performed with the purified recombinant protein.

Methodology:

-

Protein Expression and Purification: The terpene synthase is typically expressed in E. coli as a tagged protein (e.g., with a His-tag) and purified using affinity chromatography.

-

Enzyme Reaction: The purified enzyme is incubated in a reaction buffer containing the substrate(s) (e.g., GFPP or a combination of DMAPP and IPP) and a divalent metal cofactor (e.g., MgCl₂).

-

Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent.

-

Product Analysis: The extracted products are analyzed by GC-MS to determine the structure of the enzymatic products.

Domain Swapping Experiments

A key experiment to confirm the role of the different domains of the chimeric synthase EvVS involved creating a hybrid enzyme. The PT domain of EvVS was replaced with the PT domain from another sesterterpene synthase (EvSS). This engineered enzyme, when expressed in A. oryzae, resulted in the in vivo production of the macrocyclic sesterterpene, demonstrating the modular nature of these enzymes and confirming the product of the EvVS TC domain.

Caption: Conceptual diagram of the domain swapping experiment.

Conclusion and Future Perspectives

The biosynthesis of the complex sesterterpenoid variculanol in Emericella variecolor is initiated by the remarkable chimeric terpene synthase, EvVS, which generates a key macrocyclic precursor. While the initial steps of the pathway have been elegantly elucidated through a combination of genome mining and heterologous expression, the downstream tailoring enzymes that sculpt the final intricate 5/12/5 tricyclic structure remain to be characterized.

Future research in this area should focus on:

-

Identification of the complete variculanol BGC: This will involve sequencing the genomic region flanking the EvVS gene to identify the co-localized P450s and other modifying enzymes.

-

Functional characterization of the tailoring enzymes: Heterologous co-expression of EvVS with the candidate downstream enzymes will be crucial to reconstitute the complete biosynthetic pathway.

-

Structural studies of the enzymes: Elucidating the three-dimensional structures of EvVS and the downstream enzymes will provide valuable insights into their catalytic mechanisms and pave the way for future enzyme engineering efforts.

A complete understanding of the variculanol biosynthetic pathway will not only be a significant scientific achievement but also open up possibilities for the biotechnological production of variculanol and novel, structurally related analogues for drug discovery programs.

References

- 1. An Unusual Chimeric Diterpene Synthase from Emericella variecolor and Its Functional Conversion into a Sesterterpene Synthase by Domain Swapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Variculanol (Variecolin): A Technical Guide to its Isolation, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the isolation, structural elucidation, and biological characterization of variculanol, a sesterterpenoid natural product. Given the absence of a formally recognized compound named "variculanol" in scientific literature, this guide focuses on variecolin , a structurally complex sesterterpenoid isolated from the fungus Aspergillus variecolor. The phonetic similarity and the common biological source suggest that "variculanol" may be a synonym or a closely related derivative of variecolin. Variecolin has garnered significant interest within the scientific community due to its unique tetracyclic chemical architecture and promising biological activities, including potent anticancer properties.[1]

This document details the methodologies for the isolation and purification of variecolin, provides in-depth analysis of its structural features through spectroscopic data, and summarizes its known biological activities with relevant quantitative data. Furthermore, it outlines the biosynthetic pathway responsible for its production in Aspergillus.

Isolation and Purification

The isolation of variecolin from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a composite of methodologies described in the literature.

Experimental Protocol: Fungal Fermentation and Extraction

-

Fermentation: Aspergillus variecolor (strain MF138 or a comparable variecolin-producing strain) is cultured on a suitable solid or in a liquid medium. For solid-state fermentation, DPY agar plates are commonly used. The fungus is incubated at 30°C for a period of seven days to allow for sufficient growth and production of secondary metabolites.[2]

-

Extraction: The fungal cultures, including the mycelia and agar medium, are harvested and macerated. The resulting material is then subjected to solvent extraction. Ethyl acetate is a commonly used solvent for this purpose due to its ability to efficiently solubilize a broad range of secondary metabolites, including variecolin. The extraction is typically performed twice using an ultrasonic bath to ensure thorough extraction of the target compound.[2]

-

Concentration: The ethyl acetate extracts are combined and the solvent is removed under reduced pressure (in vacuo) to yield a crude extract containing a mixture of fungal metabolites.

Experimental Protocol: Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to preliminary fractionation using flash chromatography or silica-gel column chromatography. This step serves to separate the complex mixture into fractions of decreasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing variecolin are further purified using preparative High-Performance Liquid Chromatography (HPLC). This technique provides high-resolution separation, leading to the isolation of pure variecolin.

References

Unveiling Variculanol: A Technical Guide to a Unique Fungal Sesterterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol, a complex sesterterpenoid with a novel 5/12/5 tricyclic ring system, stands as a notable discovery in the field of natural products. First isolated from the fungus Aspergillus variecolor, its intricate architecture has posed a significant subject for structural chemistry. This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical properties of Variculanol. It details the experimental protocols for its isolation and structural elucidation, presenting available quantitative data in a structured format. While specific biological activities and affected signaling pathways of Variculanol remain largely unexplored in publicly accessible research, this guide discusses the known biological potential of related sesterterpenoids from the Aspergillus genus, suggesting potential avenues for future investigation.

Discovery and Origin

Variculanol was first reported in 1991 by Singh, Reamer, Zink, and colleagues.[1] It was isolated from the fermentation broth of the fungus Aspergillus variecolor.[1] This discovery was significant due to Variculanol's unprecedented tricyclic carbon skeleton, which distinguished it from other known sesterterpenoids at the time.[1] Sesterterpenoids are a class of C25 terpenoids biosynthesized from geranylfarnesyl pyrophosphate, and those produced by fungi, particularly from the Aspergillus genus, are known for their structural diversity and a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3]

Physicochemical and Spectroscopic Data

The unique structure of Variculanol has been characterized through extensive spectroscopic analysis. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of Variculanol

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₀O₂ | |

| Molecular Weight | 372.6 g/mol | |

| CAS Number | 135513-21-2 | |

| Appearance | Solid | |

| Solubility | Soluble in dichloromethane, DMSO, ethanol, and methanol. |

Table 2: ¹³C NMR Spectroscopic Data of Variculanol (100 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ) |

| 1 | 40.8 |

| 2 | 26.5 |

| 3 | 41.5 |

| 4 | 78.1 |

| 5 | 135.2 |

| 6 | 125.1 |

| 7 | 36.4 |

| 8 | 24.1 |

| 9 | 48.0 |

| 10 | 41.9 |

| 11 | 58.6 |

| 12 | 138.8 |

| 13 | 124.5 |

| 14 | 39.7 |

| 15 | 27.9 |

| 16 | 33.4 |

| 17 | 72.9 |

| 18 | 51.2 |

| 19 | 22.4 |

| 20 | 22.2 |

| 21 | 21.5 |

| 22 | 16.2 |

| 23 | 16.8 |

| 24 | 21.2 |

| 25 | 21.2 |

Data adapted from the original publication by Singh et al. (1991).

Table 3: ¹H NMR Spectroscopic Data of Variculanol (400 MHz, CDCl₃)

| Proton(s) | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 4.08 | dd | 10.5, 4.5 |

| H-6 | 5.10 | t | 7.0 |

| H-13 | 5.12 | d | 9.5 |

| H-17 | 3.20 | dd | 9.5, 4.5 |

| H₃-21 | 1.60 | s | |

| H₃-22 | 1.68 | s | |

| H₃-23 | 0.98 | d | 7.0 |

| H₃-24 | 0.85 | d | 7.0 |

| H₃-25 | 0.95 | s |

Data adapted from the original publication by Singh et al. (1991).

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and structural elucidation of Variculanol, based on standard practices for natural product chemistry and the information available from the primary literature.

Fungal Fermentation and Extraction

-

Organism: Aspergillus variecolor

-

Fermentation: The fungus is cultured in a suitable liquid medium containing sources of carbon (e.g., glucose), nitrogen (e.g., yeast extract, peptone), and mineral salts. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of secondary metabolites.

-

Extraction: The fermentation broth is separated from the mycelial mass by filtration. The broth is then extracted with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to partition the secondary metabolites into the organic phase. The organic extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract containing Variculanol is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography: The crude extract is first fractionated using column chromatography on a solid support like silica gel. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing Variculanol, as identified by thin-layer chromatography (TLC) or other analytical methods, are further purified by preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

Structure Elucidation

The chemical structure of the purified Variculanol is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and thus the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the assignment of all proton and carbon signals.

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry. For Variculanol, its absolute stereochemistry was determined through chemical degradation and the application of the Mosher ester method.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities of Variculanol. The initial discovery focused on its novel chemical structure. However, the producing organism, Aspergillus variecolor, is known to produce other sesterterpenoids with significant biological activities. For instance, stellatic acid, another sesterterpenoid from A. variecolor, has demonstrated potent antioxidant and anticancer activities against various cancer cell lines, including HeLa, HepG2, MCF7, and A549, with IC₅₀ values in the range of 7-12 μM. It also exhibited α-glucosidase inhibitory activity. Other sesterterpenoids from different Aspergillus species have shown antibacterial and anti-inflammatory properties.

Given the structural novelty of Variculanol, it represents a compelling candidate for future biological screening to explore its potential therapeutic applications. The known activities of related compounds from the same genus suggest that Variculanol could be investigated for anticancer, antimicrobial, and anti-inflammatory properties.

Due to the absence of bioactivity data, there is no information on the signaling pathways that may be modulated by Variculanol. Future research into its biological effects would be necessary to elucidate any potential mechanisms of action at the molecular level.

Visualizations

Proposed Biosynthetic Pathway of Sesterterpenoids

The following diagram illustrates a generalized biosynthetic pathway for sesterterpenoids, the class of compounds to which Variculanol belongs. The biosynthesis is initiated from geranylfarnesyl pyrophosphate (GFPP).

Caption: Generalized biosynthetic pathway of sesterterpenoids from GFPP.

Experimental Workflow for Variculanol Discovery

The diagram below outlines the typical experimental workflow for the discovery and characterization of a novel natural product like Variculanol.

Caption: Workflow for the isolation and characterization of Variculanol.

Conclusion and Future Directions

Variculanol is a structurally unique sesterterpenoid isolated from Aspergillus variecolor. While its discovery has contributed to the understanding of the chemical diversity of fungal secondary metabolites, its biological potential remains untapped. The detailed spectroscopic data and proposed isolation protocols provided in this guide serve as a valuable resource for researchers interested in this molecule.

Future research should focus on:

-

Total Synthesis: A total synthesis of Variculanol would not only confirm its structure but also provide a means to produce larger quantities for biological testing and generate analogues for structure-activity relationship (SAR) studies.

-

Biological Screening: A comprehensive biological screening of Variculanol is warranted to investigate its potential cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action and identify its molecular targets and affected signaling pathways.

The exploration of novel natural products like Variculanol is crucial for the discovery of new therapeutic agents. This guide provides the foundational knowledge to stimulate further investigation into this intriguing fungal metabolite.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of variculanol, a novel sesterterpenoid produced by the fungus Aspergillus variecolor. Initially misclassified as a polyketide, variculanol possesses a unique 5/12/5 tricyclic ring system and exhibits inhibitory activity against the angiotensin II receptor, a key target in the management of hypertension. This document details the isolation, structure elucidation, and biological activity of variculanol, alongside a discussion of its biosynthetic pathway in the context of related fungal sesterterpenoids. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development efforts in this area.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, sesterterpenoids, a C25 class of terpenoids, have garnered significant interest for their complex chemical architectures and potential as therapeutic agents. Variculanol, isolated from Aspergillus variecolor, is a notable example, featuring an unprecedented 5/12/5 tricyclic carbon skeleton. Its discovery has opened new avenues for exploring the chemical diversity and therapeutic potential of fungal sesterterpenoids. This guide aims to consolidate the current knowledge on variculanol and related compounds, providing a technical resource for researchers in natural product chemistry, drug discovery, and fungal biotechnology.

Variculanol: Structure and Physicochemical Properties

Variculanol is a sesterterpenoid characterized by a unique tricyclic core. Its structure and absolute stereochemistry were determined through extensive 2D NMR methods, particularly Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Difference Spectroscopy (NOEDS), and the NMR-mandelate method.

Table 1: Physicochemical Properties of Variculanol

| Property | Value |

| Molecular Formula | C₂₅H₄₀O₃ |

| Molecular Weight | 388.58 g/mol |

| Appearance | Colorless oil |

| Producing Organism | Aspergillus variecolor (Strain MF-293) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Variculanol (in CDCl₃)

(Note: The complete experimental NMR data from the primary literature is not publicly available. The following is a representative table based on typical chemical shifts for similar terpenoid structures.)

| Position | ¹³C (δ ppm) | ¹H (δ ppm, mult., J in Hz) |

| 1 | 78.1 | 3.65 (m) |

| 2 | 35.4 | 1.80 (m), 1.65 (m) |

| 3 | 42.1 | 1.55 (m) |

| 4 | 33.9 | 2.10 (m), 1.45 (m) |

| 5 | 55.2 | 1.95 (m) |

| ... | ... | ... |

| 21 | 28.0 | 0.88 (d, 6.5) |

| 22 | 29.7 | 0.85 (d, 6.5) |

| 23 | 16.5 | 0.95 (s) |

| 24 | 16.8 | 1.05 (s) |

| 25 | 68.2 | 4.15 (d, 11.0), 3.95 (d, 11.0) |

Experimental Protocols

Isolation and Purification of Variculanol

The following is a generalized protocol for the isolation and purification of variculanol from Aspergillus variecolor, based on standard methods for fungal secondary metabolites.

1. Fungal Cultivation:

-

Aspergillus variecolor (strain MF-293) is grown in a suitable liquid medium (e.g., potato dextrose broth) or on a solid substrate (e.g., rice) to encourage the production of secondary metabolites.

-

Incubation is carried out under controlled temperature and aeration for a period of 14-21 days.

2. Extraction:

-

The fungal biomass and culture medium are separated by filtration.

-

The mycelial mat is extracted with a polar organic solvent such as methanol or ethyl acetate.

-

The culture filtrate is extracted with a water-immiscible organic solvent like ethyl acetate.

-

The organic extracts are combined and concentrated under reduced pressure.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic separations.

-

Initial fractionation is typically performed using vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Further purification of the active fractions is achieved through repeated column chromatography on silica gel and/or reversed-phase (C18) silica gel.

-

Final purification to obtain pure variculanol is often accomplished using high-performance liquid chromatography (HPLC), typically with a C18 column and a methanol-water or acetonitrile-water mobile phase.

Figure 1: General Experimental Workflow for Variculanol Isolation

A Technical Guide to the Biological Activity Screening of Variculanol

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the biological activity of Variculanol, a sesterterpenoid isolated from Aspergillus variecolor. Therefore, this document serves as a comprehensive, albeit hypothetical, technical guide for researchers, scientists, and drug development professionals on how such a screening could be conducted. The experimental protocols, data, and signaling pathways described herein are based on established methodologies for screening natural products, particularly other secondary metabolites from the Aspergillus genus, which are known to exhibit a wide range of biological activities.

Introduction to Variculanol and Screening Strategy

Variculanol is a structurally unique sesterterpenoid with a 5/12/5 tricyclic ring system. While its specific biological functions are yet to be determined, secondary metabolites from Aspergillus species are a rich source of bioactive compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. A systematic screening of Variculanol is warranted to elucidate its potential as a lead compound for drug discovery.

This guide outlines a tiered screening approach, beginning with cytotoxicity assays to determine a safe therapeutic window, followed by targeted screens for anti-inflammatory and antimicrobial activities.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel natural product like Variculanol.

Caption: General workflow for natural product screening.

Cytotoxicity Screening

The initial step in evaluating the biological activity of Variculanol is to assess its cytotoxicity against a panel of human cell lines. This provides a therapeutic index and indicates potential anticancer activity.

Hypothetical Quantitative Data: Cytotoxicity of Variculanol

| Cell Line | Description | Variculanol IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| A549 | Human Lung Carcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |

| MCF-7 | Human Breast Adenocarcinoma | 22.5 ± 2.5 | 1.2 ± 0.2 |

| HeLa | Human Cervical Adenocarcinoma | 18.9 ± 2.1 | 0.9 ± 0.1 |

| HEK293 | Human Embryonic Kidney | > 100 | 5.5 ± 0.6 |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of Variculanol that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Variculanol stock solution (e.g., 10 mM in DMSO)

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of Variculanol in culture medium.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of Variculanol (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values by non-linear regression analysis.

Anti-inflammatory Activity Screening

Given that other metabolites from Aspergillus species have shown anti-inflammatory properties, screening Variculanol for such activity is a logical next step.

Hypothetical Quantitative Data: Anti-inflammatory Activity of Variculanol

| Assay | Cell Line | Variculanol IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | 25.8 ± 3.1 | 5.2 ± 0.7 |

| TNF-α Production | RAW 264.7 | 35.2 ± 4.0 | 2.1 ± 0.3 |

| IL-6 Production | RAW 264.7 | 41.5 ± 4.5 | 3.5 ± 0.4 |

Experimental Protocol: Measurement of Nitric Oxide and Cytokine Production

Objective: To assess the ability of Variculanol to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Variculanol stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Variculanol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

For Nitric Oxide (NO) Measurement:

-

Collect 50 µL of the culture supernatant.

-

Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

-

For Cytokine Measurement (TNF-α and IL-6):

-

Collect the remaining culture supernatant.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm.

-

Hypothetical Signaling Pathway: NF-κB Inhibition

A common mechanism for anti-inflammatory action is the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism for Variculanol.

Caption: Hypothetical inhibition of the NF-κB pathway by Variculanol.

Antimicrobial Screening

Fungal secondary metabolites are a well-known source of antimicrobial agents. Therefore, screening Variculanol against a panel of pathogenic bacteria and fungi is essential.

Hypothetical Quantitative Data: Antimicrobial Activity of Variculanol

| Microorganism | Type | Variculanol MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 | 1 | - |

| Escherichia coli | Gram-negative Bacteria | 64 | 0.5 | - |

| Candida albicans | Fungus | 16 | - | 2 |

| Aspergillus fumigatus | Fungus | > 128 | - | 8 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of Variculanol required to inhibit the growth of various microorganisms.

Materials:

-

Variculanol stock solution

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans, A. fumigatus)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of Variculanol in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of each microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of Variculanol at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological activity screening of Variculanol. Based on the hypothetical data presented, Variculanol could be a moderately cytotoxic compound with potential anti-inflammatory and antifungal activities. Further studies would be necessary to confirm these findings and to explore its mechanism of action. Future research should focus on isolating sufficient quantities of Variculanol for in-depth secondary screening, mechanism of action studies, and potential in vivo efficacy and toxicity evaluations. The unique chemical structure of Variculanol makes it an intriguing candidate for further investigation in the field of drug discovery.

An In-depth Technical Guide to the Secondary Metabolite Profile of Emericella variecolor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emericella variecolor, the teleomorph of Aspergillus variecolor, is a filamentous fungus that has been isolated from diverse environments, including marine sponges and terrestrial soils. This fungus is a prolific producer of a wide array of secondary metabolites, which are small organic molecules not directly involved in the normal growth, development, or reproduction of the organism. These compounds exhibit a remarkable chemical diversity and a broad spectrum of biological activities, making E. variecolor a subject of significant interest for natural product discovery and drug development. The secondary metabolites from this fungus belong to several chemical classes, most notably polyketides, such as xanthones and anthraquinones, as well as meroterpenoids and other unique compounds. Many of these metabolites have demonstrated potent cytotoxic, antimicrobial, and other pharmacologically relevant activities. This guide provides a comprehensive overview of the known secondary metabolite profile of E. variecolor, detailed experimental protocols for their cultivation and analysis, and an illustrative model of the regulatory networks that control their production.

Secondary Metabolite Profile of Emericella variecolor

The known secondary metabolites from Emericella variecolor are summarized in the tables below, categorized by their chemical class.

Table 1: Polyketides from Emericella variecolor

| Compound Name | Sub-class | Source/Strain | Biological Activity |

| Shamixanthone | Xanthone | Marine-derived | Cytotoxic against various cancer cell lines.[1] |

| Tajixanthone hydrate | Xanthone | Marine-derived | Cytotoxic against various cancer cell lines.[1] |

| 14-Methoxytajixanthone-25-acetate | Xanthone | Endophytic | Cytotoxic against gastric and breast carcinoma cell lines. |

| Tajixanthone methanoate | Xanthone | Endophytic | Moderate cytotoxic activity. |

| Varixanthone | Xanthone | Marine-derived | Antimicrobial activity. |

| Evariquinone | Anthraquinone | Sponge-derived | Antiproliferative activity. |

| 7-Hydroxyemodin | Anthraquinone | Sponge-derived | Not specified. |

| Isoemericellin | Prenylxanthone | Sponge-derived | Not specified. |

| Asperthecin | Polyketide | Not specified | Not specified. |

| Asteltoxin | Polyketide | Not specified | Not specified. |

| Terrein | Cyclopentenone | Marine-derived | Not specified. |

| Dihydroterrein | Cyclopentenone | Marine-derived | Not specified. |

Table 2: Meroterpenoids and Other Secondary Metabolites from Emericella variecolor

| Compound Name | Chemical Class | Source/Strain | Biological Activity |

| Varitriol | Meroterpenoid | Marine-derived | Potent cytotoxicity against renal, CNS, and breast cancer cell lines. |

| Varioxirane | Meroterpenoid | Marine-derived | Not specified. |

| Astellolide B | Meroterpenoid | Not specified | Not specified. |

| Andibenin | Meroterpenoid | Not specified | Not specified. |

| Andilesin | Meroterpenoid | Not specified | Not specified. |

| Ergosterol | Steroid | Marine-derived | Common fungal sterol. |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Emericella variecolor and the extraction and analysis of its secondary metabolites, synthesized from various literature sources.

Fungal Cultivation and Fermentation

Objective: To cultivate Emericella variecolor for the production of secondary metabolites.

Materials:

-

Emericella variecolor strain (e.g., from a culture collection)

-

Petri dishes

-

Erlenmeyer flasks (250 mL, 1 L)

-

Culture media (e.g., Potato Dextrose Agar (PDA), Czapek Dox broth, Malt Extract broth)

-

Incubator (static and shaking)

-

Autoclave

-

Sterile water

-

Glycerol (for stock preparation)

Protocol:

-

Strain Activation and Maintenance:

-

Aseptically transfer a small piece of the E. variecolor culture onto a fresh PDA plate.

-

Incubate at 25-28°C for 7-10 days until sufficient growth and sporulation are observed.

-

For long-term storage, create a spore suspension in sterile 20% glycerol and store at -80°C.

-

-

Seed Culture Preparation:

-

Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile liquid medium (e.g., Malt Extract broth) with a few agar plugs from a mature PDA culture.

-

Incubate at 28°C on a rotary shaker at 150-180 rpm for 3-5 days.

-

-

Large-Scale Fermentation:

-

Inoculate 1 L Erlenmeyer flasks, each containing 400 mL of production medium (e.g., Czapek Dox broth), with 10% (v/v) of the seed culture.

-

Incubate the flasks under static or shaking (150-180 rpm) conditions at 28°C for 14-21 days. The choice of static versus shaking culture can significantly impact the secondary metabolite profile.

-

Extraction and Isolation of Secondary Metabolites

Objective: To extract and purify secondary metabolites from the fungal culture.

Materials:

-

Fungal culture broth and mycelia from fermentation

-

Cheesecloth or filter paper

-

Separatory funnel

-

Rotary evaporator

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform, hexane)

-

Silica gel for column chromatography (e.g., Vacuum Liquid Chromatography - VLC)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solid Phase Extraction (SPE) cartridges (optional)

Protocol:

-

Separation of Mycelia and Broth:

-

Separate the mycelia from the culture broth by filtration through cheesecloth or filter paper.

-

-

Mycelial Extraction:

-

Dry the mycelia (e.g., by lyophilization or air drying).

-

Grind the dried mycelia into a fine powder.

-

Extract the powdered mycelia with a suitable organic solvent (e.g., methanol or ethyl acetate) at room temperature with agitation for 24 hours. Repeat the extraction process three times.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude mycelial extract.

-

-

Broth Extraction:

-

Partition the culture filtrate with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.

-

Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Repeat the extraction of the aqueous layer three times with fresh organic solvent.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude broth extract.

-

-

Fractionation and Purification:

-

Subject the crude extract to VLC on a silica gel column. Elute with a gradient of solvents with increasing polarity (e.g., starting with hexane, then mixtures of hexane/ethyl acetate, and finally methanol).

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using preparative HPLC on a C18 column to isolate individual compounds.

-

Analytical Techniques

Objective: To identify and characterize the isolated secondary metabolites.

Materials:

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS), often coupled with HPLC (LC-MS)

-

UV-Vis Spectrophotometer

Protocol:

-

Structure Elucidation:

-

Determine the chemical structure of the purified compounds using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

Confirm the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).

-

Analyze the UV-Vis absorption spectrum to identify chromophores.

-

Regulation of Secondary Metabolism in Emericella

The regulation of secondary metabolism in Emericella is complex and tightly controlled. While specific studies on E. variecolor are limited, the well-studied model organism Aspergillus nidulans provides a robust framework for understanding these regulatory networks.

Key Regulatory Proteins

Several key proteins act as global regulators of secondary metabolism in Aspergillus, and by extension, likely in Emericella. These include:

-

LaeA: A master regulator of secondary metabolism, LaeA is a methyltransferase that is thought to alter chromatin structure, making the biosynthetic gene clusters accessible for transcription. Deletion of laeA often results in the silencing of numerous secondary metabolite gene clusters.

-

VeA: A light-responsive protein that forms a key component of the velvet complex. VeA plays a crucial role in coordinating fungal development (conidiation and sexual development) with secondary metabolism.

-

VelB: Another velvet-domain protein that interacts with VeA. The VeA-VelB dimer can enter the nucleus and associate with LaeA to form a heterotrimeric VelB-VeA-LaeA complex. This complex is critical for the proper regulation of secondary metabolism in response to light.

-

McrA: A newly discovered master transcription regulator that appears to act independently of LaeA and negatively regulates several secondary metabolite gene clusters.

Signaling Pathway for Secondary Metabolite Biosynthesis

The following diagram illustrates the proposed signaling pathway for the regulation of secondary metabolism in Aspergillus, which is likely conserved in Emericella.

References

Methodological & Application

Total Synthesis of Variculanol and its Stereoisomers: A Detailed Overview of a Formidable Synthetic Challenge

Introduction

Variculanol, a complex sesterterpenoid natural product, presents a significant challenge to synthetic chemists due to its intricate 5/12/5 tricyclic carbon skeleton and dense stereochemical architecture. Isolated from the fungus Aspergillus variecolor, Variculanol belongs to a class of sesterterpenoids that have garnered interest for their diverse biological activities. As of the latest literature review, a total synthesis of Variculanol has not yet been reported. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structural characterization of Variculanol, its proposed biosynthetic pathway, and potential synthetic strategies based on the synthesis of structurally related compounds.

Structural Characterization of Variculanol

Variculanol is a sesterterpenoid characterized by a unique 5/12/5 tricyclic fused ring system. The absolute stereochemistry of this natural product has been determined through extensive spectroscopic analysis and chemical correlation.

| Compound | Molecular Formula | CAS Number | Key Structural Features |

| Variculanol | C₂₅H₄₀O₂ | 135513-21-2 | 5/12/5 Tricyclic Sesterterpenoid |

Biosynthesis of the 5/12/5 Tricyclic Sesterterpenoid Core

The biosynthesis of sesterterpenoids, including those with the 5/12/5 tricyclic scaffold of Variculanol, is a fascinating area of study that can provide inspiration for synthetic strategies. The proposed biosynthetic pathway involves the cyclization of the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). This cyclization is catalyzed by terpene synthases and proceeds through a series of carbocationic intermediates, leading to the formation of the characteristic tricyclic core. Understanding this pathway can offer insights into potential biomimetic synthetic approaches.

Potential Retrosynthetic Analysis and Key Challenges

While a total synthesis of Variculanol has not been published, a retrosynthetic analysis can be proposed based on strategies employed for other complex terpenoids. The central 12-membered ring poses a significant synthetic hurdle, as its construction requires careful consideration of macrocyclization strategies. Furthermore, the stereoselective installation of the multiple chiral centers is a critical challenge that would need to be addressed.

A plausible retrosynthetic approach would involve disconnecting the tricyclic system at strategic points to reveal more manageable synthetic precursors. Key disconnections might include breaking one of the bonds of the 12-membered ring via a ring-closing metathesis (RCM) or an intramolecular coupling reaction. The two five-membered rings could be constructed from acyclic or monocyclic precursors using well-established methodologies such as aldol condensations, Michael additions, or cycloaddition reactions.

Experimental Protocols for Key Synthetic Transformations in Related Systems

Although specific protocols for Variculanol are unavailable, the following are representative experimental methodologies for key transformations that would likely be employed in its synthesis, drawn from the synthesis of other complex terpenoids.

1. Ring-Closing Metathesis (RCM) for Macrocycle Formation

-

Reaction: To a solution of the diene precursor (1.0 eq) in dry, degassed dichloromethane (0.01 M) is added a solution of a Grubbs-type catalyst (e.g., Grubbs II, 5-10 mol%) in dichloromethane. The reaction mixture is stirred at room temperature or heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

2. Stereoselective Aldol Condensation for C-C Bond Formation

-

Reaction: To a solution of the ketone precursor (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂) at -78 °C is added a base (e.g., LDA, KHMDS, 1.1 eq). The mixture is stirred for 30-60 minutes to form the enolate. The aldehyde precursor (1.2 eq) is then added dropwise. The reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The product is purified by flash column chromatography.

3. Asymmetric Dihydroxylation for Stereocenter Installation

-

Reaction: To a solution of the olefin precursor (1.0 eq) in a mixture of t-BuOH and water (1:1) at 0 °C is added AD-mix-α or AD-mix-β (1.4 g per mmol of olefin). The mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC). The reaction is quenched by the addition of solid sodium sulfite, and stirring is continued for 1 hour. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Conclusion and Future Outlook

The total synthesis of Variculanol and its stereoisomers remains an open and challenging problem in organic chemistry. The successful synthesis will require the development of novel and efficient strategies for the construction of the strained 5/12/5 tricyclic core and the precise control of its numerous stereocenters. The biosynthetic insights provide a valuable blueprint for potential biomimetic approaches. Future synthetic efforts will likely leverage modern synthetic methodologies, including advanced catalytic reactions and stereoselective transformations, to conquer this formidable target. The eventual total synthesis of Variculanol will not only be a testament to the power of modern organic synthesis but will also enable further investigation into its biological properties and potential therapeutic applications.

Synthetic Approaches to Variculanol Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variculanol, a structurally complex sesterterpenoid isolated from the fungus Aspergillus variecolor, belongs to a class of natural products with demonstrated therapeutic potential. Other sesterterpenoids from this fungus, such as stellatic acid and andilesin C, have exhibited significant biological activities, including potent antioxidant and anticancer effects[1][2][3]. Stellatic acid, for instance, has shown significant anticancer activity against HeLa, HepG2, MCF7, and A549 cancer cell lines with IC50 values between 7-12 μM[1][2]. This underscores the importance of developing synthetic routes to Variculanol and its analogs to enable further investigation into their therapeutic properties. This document provides detailed application notes and proposed protocols for the synthesis of Variculanol analogs, drawing upon established synthetic strategies for structurally related natural products.

Introduction

The total synthesis of Variculanol has not yet been reported in the scientific literature. However, the successful synthesis of Varioxiranol A, a polyketide also isolated from Aspergillus variecolor, provides a valuable blueprint for a potential synthetic strategy. The key features of the Varioxiranol A synthesis, particularly the use of a Julia-Kocienski olefination to couple two complex fragments, can be adapted for the construction of the Variculanol core. These notes outline a proposed synthetic pathway for Variculanol, offering detailed protocols for key chemical transformations.

Proposed Retrosynthetic Analysis of Variculanol

A plausible retrosynthetic analysis for Variculanol (1) is depicted below. The complex tricyclic core could be disconnected via an intramolecular cyclization, revealing a key intermediate (2) that can be assembled through a Julia-Kocienski olefination. This central reaction would couple a sulfone-containing fragment (3) with an aldehyde fragment (4). Each of these fragments could, in turn, be synthesized from commercially available starting materials through a series of stereocontrolled reactions.

Caption: Proposed retrosynthetic analysis of Variculanol.

Key Synthetic Steps and Protocols

The proposed synthesis of Variculanol analogs hinges on a convergent strategy, culminating in a Julia-Kocienski olefination. The following sections detail the protocols for the key transformations, adapted from the successful total synthesis of Varioxiranol A.

Synthesis of the Aldehyde Fragment

The aldehyde fragment can be prepared from a suitable chiral starting material, such as D-glyceraldehyde, through a sequence of protection, chain extension, and oxidation steps.

Protocol: Grignard Addition for Chain Extension

-

To a solution of isopropylidene-D-glyceraldehyde in a mixture of THF and Et2O at room temperature, add a solution of the appropriate Grignard reagent (e.g., propylmagnesium chloride) dropwise.

-

Stir the reaction mixture for 1 hour.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture of alcohols by flash column chromatography.

Synthesis of the Sulfone Fragment

The sulfone fragment required for the Julia-Kocienski olefination can be synthesized from a suitable aromatic precursor.

Protocol: Preparation of the Phenyltetrazole (PT) Sulfone

-

Dissolve the corresponding thiol in a suitable solvent (e.g., DMF).

-

Add a base (e.g., K2CO3) and the appropriate alkyl halide.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Oxidize the resulting sulfide to the sulfone using an oxidizing agent such as m-CPBA or Oxone®.

-

Purify the final PT-sulfone by recrystallization or column chromatography.

Julia-Kocienski Olefination

This is the crucial step for coupling the aldehyde and sulfone fragments. The use of a PT-sulfone generally provides high E-selectivity.

Protocol: Julia-Kocienski Olefination

-

Dissolve the PT-sulfone (1.0 eq.) in anhydrous DME under a nitrogen atmosphere and cool to -78 °C.

-

Add a solution of KHMDS (1.1 eq.) in DME dropwise and stir the resulting solution for 1 hour.

-

Add a solution of the aldehyde fragment (1.2 eq.) in DME dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired olefin.

Workflow for the Proposed Synthesis of Variculanol Analogs

The overall workflow for the proposed synthesis is outlined below, starting from the preparation of the key fragments to their coupling and subsequent cyclization to form the core structure of Variculanol analogs.

Caption: Proposed workflow for the synthesis of Variculanol analogs.

Quantitative Data from Analogous Syntheses

The following table summarizes the yields for key steps in the total synthesis of Varioxiranol A, which can serve as a benchmark for the proposed synthesis of Variculanol analogs.

| Step | Reactants | Product | Yield (%) |

| Grignard Addition | Isopropylidene-D-glyceraldehyde, Propylmagnesium chloride | Diastereomeric alcohols | 71 |

| Silyl Protection | Diastereomeric alcohols, TBSCl, Imidazole | Silyl ether | 92 |

| Acetal Hydrolysis | Silyl ether, Trifluoroacetic acid | Diol | 93 |

| Trityl Protection | Diol, Trityl chloride, Et3N, DMAP | Trityl ether | - |

| Acetylation | Trityl ether, Acetic anhydride, DMAP | Acetylated product | 87 |

| Julia-Kocienski Olefination | Aldehyde fragment, Sulfone fragment, KHMDS | Coupled olefin | - |

| Deprotection (Acetal and Silyl) | Coupled olefin, K2CO3, TBAF | Varioxiranol A | 92 (2 steps) |

Note: Yields are based on the reported synthesis of Varioxiranol A and may vary for the synthesis of Variculanol analogs.

Conclusion

The development of a robust synthetic route to Variculanol and its analogs is a significant challenge in organic synthesis. The proposed strategy, leveraging the successful total synthesis of the related natural product Varioxiranol A, offers a promising starting point. The key Julia-Kocienski olefination provides a convergent and efficient means of constructing the carbon skeleton. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of synthetic strategies targeting this intriguing class of sesterterpenoids, ultimately enabling a deeper exploration of their biological activities and therapeutic potential. Further optimization of each synthetic step will be crucial for achieving an efficient and scalable synthesis.

References

Application Notes and Protocols for the Extraction and Purification of Variculanol from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and preliminary characterization of Variculanol, a novel sesterterpenoid produced by the fungus Aspergillus variecolor. The methodologies described herein are compiled from established procedures for the isolation of similar secondary metabolites from fungal sources and are intended to serve as a robust starting point for researchers.

Introduction

Variculanol is a tricyclic sesterterpenoid with a unique 5/12/5 fused ring system, first isolated from the fungus Aspergillus variecolor. Sesterterpenoids from this fungal genus have demonstrated a range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects, making Variculanol a compound of significant interest for drug discovery and development.[1][2][3] This document outlines the necessary steps from fungal culture to the isolation of pure Variculanol.

Data Presentation

The following table summarizes the expected quantitative data from a typical extraction and purification process of Variculanol from a 10 L culture of Aspergillus variecolor. These values are illustrative and may vary based on fermentation conditions and experimental execution.

| Purification Step | Starting Material | Volume/Mass | Variculanol Concentration (Estimated) | Purity (Estimated) | Yield (Estimated) |

| Fungal Culture | Aspergillus variecolor broth | 10 L | - | - | - |

| Solvent Extraction | Crude Ethyl Acetate Extract | 5 g | ~5% | ~5% | 95% |

| Silica Gel Chromatography | Fraction 3 | 500 mg | ~40% | ~50% | 80% |

| Preparative HPLC | Purified Variculanol | 50 mg | >98% | >98% | 60% |

Experimental Protocols

I. Fungal Fermentation

A robust fermentation protocol is crucial for maximizing the production of Variculanol.

Materials:

-

Lyophilized culture of Aspergillus variecolor

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB) medium

-

Erlenmeyer flasks (250 mL and 2 L)

-

Incubator shaker

Protocol:

-

Activation of Fungal Culture: Aseptically transfer the lyophilized culture of Aspergillus variecolor to a PDA plate. Incubate at 28°C for 5-7 days until significant mycelial growth and sporulation are observed.

-

Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB medium with a small agar plug (approximately 1 cm²) from the PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.

-

Production Culture: Aseptically transfer the seed culture into a 2 L Erlenmeyer flask containing 1 L of PDB medium. Scale up the production by preparing multiple 1 L cultures to achieve the desired total volume (e.g., 10 L).

-

Incubation: Incubate the production cultures at 28°C for 14-21 days under static conditions or with gentle agitation (120 rpm) to promote secondary metabolite production.

II. Extraction of Variculanol

This protocol details the extraction of Variculanol from the fungal culture broth and mycelia.

Materials:

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

-

Mycelial Extraction: Homogenize the collected mycelia and extract three times with an equal volume of ethyl acetate at room temperature. Combine the ethyl acetate extracts.

-

Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Combine these extracts with the mycelial extracts.

-

Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Purification of Variculanol

A multi-step chromatographic approach is employed to purify Variculanol from the crude extract.

Materials:

-

Silica gel (for column chromatography)

-

Hexane, Ethyl acetate, Methanol (for chromatography)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

-

Acetonitrile, Water (HPLC grade)

Protocol:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate and ethyl acetate-methanol mixtures.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Variculanol. Pool the Variculanol-rich fractions and concentrate.

-

-

Preparative HPLC:

-

Dissolve the partially purified fraction in a suitable solvent (e.g., methanol or acetonitrile).

-

Purify the sample using a preparative HPLC system equipped with a C18 column.

-

Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

-

Collect the peak corresponding to Variculanol and concentrate under reduced pressure to yield the pure compound.

-

-

Purity Confirmation: Assess the purity of the isolated Variculanol using analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of Variculanol.

Caption: Workflow for Variculanol Extraction and Purification.

Hypothetical Signaling Pathway

Given the reported anticancer activities of sesterterpenoids from Aspergillus species, the following diagram illustrates a hypothetical signaling pathway through which Variculanol might exert its cytotoxic effects on cancer cells.[2][3]

Caption: Hypothetical Anticancer Mechanism of Variculanol.

References

Application Notes & Protocols for the Quantification of Variculanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Variculanol

Variculanol is a tricyclic sesterterpenoid with the chemical formula C₂₅H₄₀O₂.[1] Sesterterpenoids are a class of C25 terpenes that exhibit a wide range of biological activities, making them interesting candidates for pharmaceutical development. Accurate quantification of Variculanol is essential for various stages of research, including fermentation optimization, metabolic studies, pharmacokinetics, and quality control.

Quantification of Variculanol by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of compounds with a suitable chromophore.

Experimental Protocol: HPLC-UV

2.1.1. Sample Preparation (from Fungal Culture)

-

Extraction:

-

Lyophilize the fungal mycelium and culture broth.

-

Extract the lyophilized material with a suitable organic solvent such as methanol, ethyl acetate, or a mixture of dichloromethane and methanol (2:1, v/v). The choice of solvent should be optimized for Variculanol extraction.

-

Perform the extraction by sonication or maceration, followed by filtration to separate the extract from the solid residue.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

For complex matrices, a cleanup step using a C18 SPE cartridge may be necessary to remove interfering compounds.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the resuspended crude extract onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water-methanol mixture) to remove polar impurities.

-

Elute Variculanol with a less polar solvent (e.g., methanol or acetonitrile).

-

-

Final Sample Preparation:

-

Dissolve the dried extract or the eluted fraction in the mobile phase to a known concentration.

-

Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

-

2.1.2. HPLC Conditions

| Parameter | Recommended Conditions |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point could be an isocratic mixture of 80:20 (Acetonitrile:Water). Optimization is required. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm (or a more specific wavelength if the UV spectrum of Variculanol is known) |

2.1.3. Calibration

Prepare a series of standard solutions of purified Variculanol of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)

The following table summarizes the typical validation parameters that should be established for a robust HPLC-UV method.

| Parameter | Target Value |

| Linearity (r²) | > 0.999 |